molecular formula C21H40O2 B14015178 Ethyl 8-(2-octylcyclopropyl)octanoate

Ethyl 8-(2-octylcyclopropyl)octanoate

Cat. No.: B14015178
M. Wt: 324.5 g/mol
InChI Key: FBLBGKVBGFKVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(2-octylcyclopropyl)octanoate is a synthetic organic compound characterized by its unique cyclopropyl group attached to an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(2-octylcyclopropyl)octanoate typically involves the esterification of 8-(2-octylcyclopropyl)octanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-octylcyclopropyl)octanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: 8-(2-octylcyclopropyl)octanoic acid.

    Reduction: 8-(2-octylcyclopropyl)octanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(2-octylcyclopropyl)octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cell membranes and its role in membrane mobility.

    Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which ethyl 8-(2-octylcyclopropyl)octanoate exerts its effects involves its interaction with cell membranes. The cyclopropyl group is known to influence membrane fluidity and permeability, which can affect various cellular processes. The compound may also interact with specific molecular targets, such as membrane proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-(2-octylcyclopropyl)octanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(2-Methoxyethoxy)this compound: Contains an additional methoxyethoxy group, which may influence its solubility and reactivity.

Uniqueness

This compound is unique due to its specific ester group and the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.

Properties

IUPAC Name

ethyl 8-(2-octylcyclopropyl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-9-12-15-19-18-20(19)16-13-10-8-11-14-17-21(22)23-4-2/h19-20H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLBGKVBGFKVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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